molecular formula C12H9NOS B075642 10H-phenothiazine 5-oxide CAS No. 1207-71-2

10H-phenothiazine 5-oxide

Cat. No. B075642
CAS RN: 1207-71-2
M. Wt: 215.27 g/mol
InChI Key: DSAFSORWJPSMQS-UHFFFAOYSA-N
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Description

10H-phenothiazine 5-oxide is a derivative of phenothiazine, a heterocyclic compound with various applications in chemistry. It has been a subject of numerous studies due to its interesting properties and potential applications.

Synthesis Analysis

  • Phenothiazine derivatives, including 10H-phenothiazine 5-oxide, are synthesized via various chemical reactions such as the Smiles rearrangement (Gautam et al., 2012).
  • Novel synthesis methods for phenothiazine derivatives, including 10H-phenothiazine 5-oxide, involve reactions with various aromatic alkynes (Hauck et al., 2007).

Molecular Structure Analysis

  • The molecular structure of 10H-phenothiazine 5-oxide is characterized by spectroscopic methods such as NMR and IR spectroscopy. The structure often exhibits unique properties due to the presence of d-pπ bonds (Swoboda et al., 2022).
  • Crystallography and computational studies provide insights into the structural characteristics and electronic configurations of 10H-phenothiazine derivatives (Peloquin et al., 2021).

Chemical Reactions and Properties

  • 10H-phenothiazine derivatives undergo various chemical reactions, including oxidation and coupling reactions, to form different derivatives with distinct properties (Roseboom & Perrin, 1977).
  • The reactivity of 10H-phenothiazine derivatives can be influenced by their molecular structure and substituents, leading to diverse chemical behaviors (Bandlish et al., 1977).

Physical Properties Analysis

  • The physical properties of 10H-phenothiazine 5-oxide are studied using methods such as crystallographic analysis and density functional theory calculations. These studies reveal information about the compound's conformation and intermolecular interactions (Umezono & Okuno, 2013).

Chemical Properties Analysis

  • The chemical properties of 10H-phenothiazine 5-oxide, such as its electron density and charge transfer characteristics, are analyzed through natural bond orbital (NBO) analysis and nonlinear optical properties studies (Joshi & Chaudhary, 2017).
  • Electrochemical studies provide insights into the oxidation behavior and potential applications of 10H-phenothiazine derivatives (Săcară et al., 2017).

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

    • Oxidized phenothiazine chromophores, including phenothiazine 5-oxide, have received significant attention in various technological applications such as OLEDs and photovoltaic devices .
    • They exhibit excellent photoluminescence properties, low toxicity, easy synthetic modification, and environmentally friendly behavior .
    • The oxidized phenothiazine derivatives possess room temperature phosphorescence properties which enhance their importance in these applications .
  • Data Storage and Digital Security

    • Phenothiazine 5-oxide and its derivatives are used in data storage and digital security applications .
    • Their room temperature phosphorescence properties provide a new pathway for their multi-purpose applications .
  • Bioimaging and Sensors

    • Phenothiazine 5-oxide and its derivatives are also used in bioimaging and sensor applications due to their excellent photoluminescence properties .
  • Photocatalytic Oxidative Coupling of Amines

    • Extended phenothiazines, including phenothiazine 5-oxide, have been used in photocatalytic oxidative coupling reactions of amines .
    • They exhibit intriguing π-conjugation length-dependent photophysical and redox properties .
    • They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .
  • Neurotransmission Research

    • Phenothiazine 5-oxide has been used in research related to neurotransmission, including studies on addiction, Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation .
  • Low-Cost Anti-Counterfeiting Technologies

    • The room temperature phosphorescence properties of oxidized phenothiazine derivatives, including phenothiazine 5-oxide, provide a new pathway for their multi-purpose applications .
    • These properties make them suitable for use in low-cost anti-counterfeiting technologies .
  • Temperature Monitoring

    • Phenothiazine 5-oxide and its derivatives can also be used in temperature monitoring applications .
    • Their long-lived emission lifetimes in the solid state make them ideal for this purpose .
  • Optical Recording Devices

    • The room temperature phosphorescence properties of phenothiazine 5-oxide enhance its importance in the development of optical recording devices .
  • Antipsychotic and Antiemetic Applications

    • Derivatives of phenothiazines, including phenothiazine 5-oxide, are highly bioactive and have widespread applications including antipsychotic and antiemetic effects .
  • Phenothiazine derivatives are also used as insecticides .
  • Phenothiazine derivatives have been used as urinary antiseptics .
  • Optoelectronics

    • Phenothiazine 5-oxide and its derivatives have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics .
    • This is largely attributed to the electron-rich nature of sulphur and nitrogen heteroatoms .
  • Hole Transport Materials for Perovskite Solar Cells (PSCs)

    • Phenothiazine derivatives exhibit low oxidation potentials with a fully reversible one-electron redox process and good hole mobility .
    • They have been widely employed as efficient hole transport materials (HTMs) for perovskite solar cells (PSCs) .
  • Photoredox Catalysts for Synthetic Transformations

    • Phenothiazine derivatives have also been proven to be effective photoredox catalysts for various synthetic transformations .
    • These transformations range from metal-free atom transfer radical polymerization (ATRP) for controlled polymer synthesis to small molecule transformations such as radical dehalogenations, nucleophilic alkoxylations of alkyl olefins, photoredox catalyzed C–N and C–H/C–H cross-couplings, and so on .
  • Antiproliferative Effect

    • Derivatives of phenothiazines have been found to have antiproliferative effects .
  • Inhibition of P-glycoprotein Transport Function

    • Phenothiazine derivatives have been used for the inhibition of P-glycoprotein transport function .
  • Antihelminthic

    • Phenothiazine derivatives have also been used as antihelminthics .

Safety And Hazards

When handling 10H-phenothiazine 5-oxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

10H-phenothiazine 5-oxide and its derivatives have been widely utilized in various research areas due to their easy chemical functionalization and intriguing chemical and physical properties . Recent studies have investigated the anti-cancer properties of phenothiazines in glioblastoma . Furthermore, phenothiazines have shown anti-helminths properties . These findings suggest that 10H-phenothiazine 5-oxide could have potential applications in the treatment of various diseases and conditions.

properties

IUPAC Name

10H-phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAFSORWJPSMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074471
Record name 10H-Phenothiazine, 5-oxide
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Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10H-phenothiazine 5-oxide

CAS RN

1207-71-2
Record name 10H-Phenothiazine, 5-oxide
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Record name Phenothiazine-5-oxide
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Record name Phenothiazine 5-oxide
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Record name 10H-Phenothiazine, 5-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
Q Wang, L Yang, Z Xu, Y Sun - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C14H11NO2S, the sulfoxide O atom is disordered over two sites with occupancies of 0.886 (4) and 0.114 (4), reflecting a partial inversion of the lone pair at the …
Number of citations: 3 scripts.iucr.org
RF Jin, K Yu, SY Yang, RB Huang - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C12H9NOS, the sulfoxide O atom is disordered over two sites with occupancies of 0.907 (4) and 0.093 (4). The dihedral angle betweeen the two aromatic rings is …
Number of citations: 2 scripts.iucr.org
S Bishnoi, MD Milton, TK Paul, AK Pal… - …, 2017 - Wiley Online Library
… 3, 7-dibromo-10-ethyl-10H-phenothiazine-5-oxide (1a) with … ethyl-3, 7-diphenyl-10H-phenothiazine-5-oxide (2a)24 in 88 % … 3, 7-dibromo-10-phenyl-10H-phenothiazine-5-oxide (1f) with …
S Chaudhary, M Mukherjee, TK Paul, S Bishnoi… - …, 2018 - Wiley Online Library
… The synthesis of 3,7-bis(4-(4,5-dihydrothiazol-2-yl)phenyl)-10-ethyl-10H-phenothiazine-5-oxide (3 h) was carried out by refluxing 4,4’-(10-ethyl-5-oxido-10H-phenothiazine-3,7-diyl)…
S Umezono, S Ikeda, T Okuno - Acta Crystallographica Section C …, 2013 - scripts.iucr.org
… In this paper, we report the structures of 10-ethynyl-10H-phenothiazine 5-oxide, (1), and 10-ethynyl-10H-phenothiazine 5,5-dioxide, (2), and discuss their differences with respect to …
Number of citations: 2 scripts.iucr.org
H Tabata, T Okuno - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C18H13NO2S, has two independent molecules (A and B) with similar conformations in the asymmetric unit. Both phenothiazine moieties have a butterfly structure […
Number of citations: 2 scripts.iucr.org
BD Joshi, P Tandon, S Jain - BIBECHANA, 2013 - researchgate.net
… presented the geometry optimization, complete vibrational study with potential energy distribution (PED) and frontier orbital energy gap for the 10-Acetyl-10H-phenothiazine 5-oxide (…
Number of citations: 4 www.researchgate.net
BD Joshi, MK Chaudhary - BIBECHANA, 2018 - pdfs.semanticscholar.org
In this paper, natural bond orbital (NBO) analysis, nonlinear optical and the thermodynamic properties of 10-Acetyl-10H-phenothiazine 5-oxide have been analyzed by employing …
Number of citations: 1 pdfs.semanticscholar.org
S Umezono, T Okuno - Journal of Molecular Structure, 2013 - Elsevier
… The novel ynamine compounds, 10-(prop-1-yn-1-yl)-10H-phenothiazine 5-oxide (2) and 10-(… 0.21 g (yield 42%) of 10-(prop-1-yn-1-yl)-10H-phenothiazine 5-oxide as a white powder. …
Number of citations: 7 www.sciencedirect.com
H Kenia, B Shivkumar, RB Kotnal, A Ramesha… - IOSR J …, 2020 - researchgate.net
… Materials and Method:A modified and improved method was followed for synthesis of 10-(3-(4-(2hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide …
Number of citations: 2 www.researchgate.net

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